molecular formula C15H16BrNO3S2 B2807892 5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide CAS No. 1421476-55-2

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide

Cat. No.: B2807892
CAS No.: 1421476-55-2
M. Wt: 402.32
InChI Key: WGUMKQNIJJVMAK-UHFFFAOYSA-N
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Description

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16BrNO3S2 and its molecular weight is 402.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A convenient approach for the synthesis of thiophene sulfonamide derivatives, including structures closely related to the specified compound, involves Suzuki cross coupling reactions. This method allows the creation of compounds with varying functional groups, which significantly affect their biological activities (Noreen et al., 2017). Furthermore, sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, showing potential for antibacterial, antifungal, and cytotoxic activities (Chohan & Shad, 2011).

Biological Activities and Potential Therapeutic Uses

  • Urease Inhibition and Hemolytic Activities: Compounds synthesized through the reaction of various aryl boronic acids with 5-bromothiophene-2-sulfonamide have shown potent urease inhibition activity and hemolytic activities. This indicates their potential use in treating diseases related to urease activity (Noreen et al., 2017).
  • Antibacterial and Antifungal Properties: The antibacterial and antifungal activities of derivatives of 5-arylthiophene-2-sulfonamide indicate their potential as novel therapeutic agents for treating infections (Chohan & Shad, 2011).

Solubilization and Micellar Media Interactions

Studies on the interaction of thiophene derivatives with micellar solutions of surfactants like sodium dodecyl sulphate (SDS) and cetyl trimethylammonium bromide (CTAB) provide insights into the solubilization properties and potential drug delivery applications of these compounds (Saeed et al., 2017; Saeed et al., 2017).

Carbonic Anhydrase Inhibitory Activity

The carbonic anhydrase inhibitory activity of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides highlights their potential in medical applications, particularly in the treatment of conditions like glaucoma and possibly cancer, by modulating enzyme activity (Ivanova et al., 2017).

Properties

IUPAC Name

5-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S2/c16-13-8-9-14(21-13)22(19,20)17-10-15(18,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,17-18H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUMKQNIJJVMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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